Cas no 2228338-50-7 (6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride)

6-クロロ-1H-ピロロ[2,3-b]ピリジン-3-スルホニルフルオリドは、有機合成化学において重要な中間体として機能する化合物です。特に、スルホニルフルオリド基(-SO₂F)を有するため、選択的な官能基変換やカップリング反応に適しています。ピロロピリジン骨格は医薬品開発において頻繁に用いられる構造であり、本化合物はその修飾に有用です。高い反応性と安定性を兼ね備え、多段階合成における効率的な構築ブロックとして利用可能です。フッ素原子の導入により、分子の物理化学的性質を精密に制御できる点も特徴です。

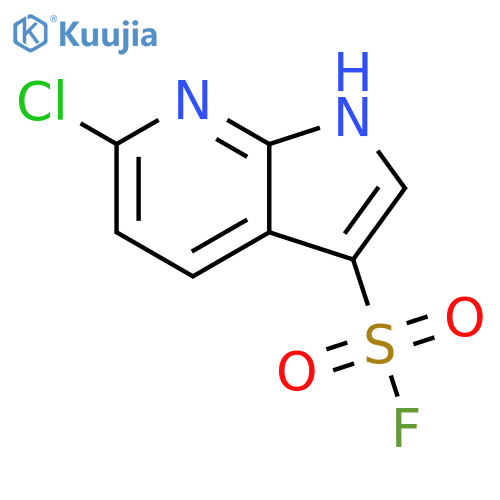

2228338-50-7 structure

商品名:6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride

- 6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride

-

- インチ: 1S/C7H4ClFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)

- InChIKey: LIQQNCHHFXNFJK-UHFFFAOYSA-N

- ほほえんだ: C12NC=C(S(F)(=O)=O)C1=CC=C(Cl)N=2

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | ES-2351-10G |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | >95% | 10g |

£3502.00 | 2025-02-09 | |

| Enamine | EN300-1717763-0.25g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 0.25g |

$452.0 | 2023-09-20 | |

| Enamine | EN300-1717763-0.5g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 0.5g |

$713.0 | 2023-09-20 | |

| Enamine | EN300-1717763-10.0g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 10.0g |

$3929.0 | 2023-07-10 | |

| Chemenu | CM472232-1g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95%+ | 1g |

$1013 | 2024-07-18 | |

| Enamine | EN300-1717763-5g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 5g |

$2650.0 | 2023-09-20 | |

| Enamine | EN300-1717763-1g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 1g |

$914.0 | 2023-09-20 | |

| A2B Chem LLC | AY05824-2.5g |

6-chloro-1h-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 2.5g |

$1921.00 | 2024-04-20 | |

| 1PlusChem | 1P01FKYO-2.5g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 2.5g |

$2276.00 | 2023-12-18 | |

| Aaron | AR01FL70-2.5g |

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

2228338-50-7 | 95% | 2.5g |

$2488.00 | 2025-02-11 |

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

2228338-50-7 (6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量